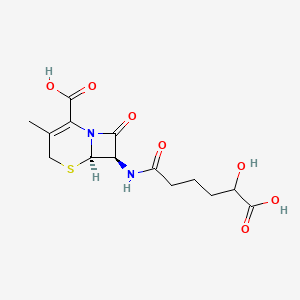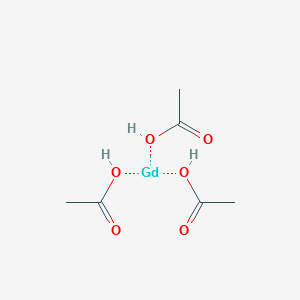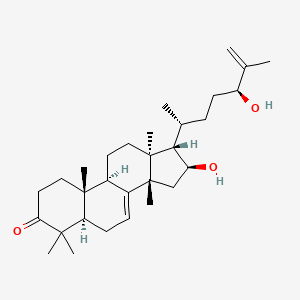
D-43787
Übersicht
Beschreibung
- D-43787 ist eine neuartige Verbindung mit immunmodulatorischen Eigenschaften.
- Es bindet an Cyclophilin, den zellulären Rezeptor für Cyclosporin (CsA).
- Im Gegensatz zu CsA hemmt this compound die T-Zell-Proliferation, ohne die Proteinphosphatase Calcineurin zu beeinflussen .
Herstellungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für this compound in der verfügbaren Literatur nicht weit verbreitet.
- Industrielle Produktionsmethoden bleiben geheim.
Wirkmechanismus
Target of Action
D-43787, also known as “tert-butyl (2S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate”, primarily targets cyclophilin , a cellular receptor for cyclosporine . Cyclophilin plays a crucial role in intracellular signal transduction pathways involved in T-cell activation .
Mode of Action
This compound exhibits immunomodulating properties by virtue of its binding to cyclophilin . It inhibits cell proliferation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA)/ionomycin and anti-CD3/CD28 . This points to a different molecular mechanism for the action of this compound .
Biochemical Pathways
This compound affects the biochemical pathways involved in T-cell activation and inflammation. It inhibits T helper cell (Th) 2 cytokines interleukin (IL)-4, -5, and -13 more effectively than the Th1 cytokine interferon (IFN)-gamma in human primary T cells . This selective inhibition of Th2 cytokines suggests that this compound may modulate the Th1/Th2 balance in the immune response .
Pharmacokinetics
In vivo studies have shown that this compound can be administered intraperitoneally (ip) or intrapulmonary . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
This compound has demonstrated anti-inflammatory effects. It inhibits lipopolysaccharide-induced proinflammatory cytokines IL-6 and TNFalpha . In vivo, this compound potently inhibited late-phase eosinophilia in actively sensitized and challenged guinea pigs and Brown-Norway rats . In adjuvant-induced arthritis, this compound dose-dependently reduced edema development on both hind paws .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of specific stimulants like TPA/ionomycin and anti-CD3/CD28
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for D-43787 are not widely documented in the available literature.
- Industrial production methods remain undisclosed.
Analyse Chemischer Reaktionen
- D-43787 durchläuft verschiedene Reaktionen, obwohl detaillierte Informationen rar sind.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht gut dokumentiert.
- Wichtige Produkte, die aus diesen Reaktionen gebildet werden, werden nicht explizit gemeldet.
Wissenschaftliche Forschungsanwendungen
- D-43787 hat potenzielle Anwendungen in verschiedenen Bereichen:
Immunsuppression: Es hemmt selektiv Zytokine der T-Helferzellen (Th) 2 (IL-4, IL-5 und IL-13) effektiver als Zytokine der Th1 (IFN-γ).
Entzündungshemmende Wirkungen: In Tiermodellen reduziert es die Ödembildung und Eosinophilie.
Mögliche antiasthmatische Wirkungen: Seine besondere Wirkungsweise deutet auf eine mögliche Anwendung bei der Asthmabehandlung hin.
Wirkmechanismus
- Der Mechanismus von this compound beinhaltet die Bindung an Cyclophilin, aber es hemmt nicht Calcineurin wie CsA.
- Molekulare Ziele und Signalwege, die für seine immunmodulatorischen Wirkungen verantwortlich sind, erfordern weitere Untersuchungen.
Vergleich Mit ähnlichen Verbindungen
- Leider sind direkte Vergleiche mit ähnlichen Verbindungen nicht ohne weiteres verfügbar.
- Weitere Forschungen könnten zusätzliche Verbindungen mit ähnlichen Eigenschaften aufdecken.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O8/c1-38(2,3)50-37(47)42-30-20-11-9-17-27(30)23-32(42)34(44)41-29-19-10-8-16-26(29)22-31(41)33(43)40-28(35(45)48-4)18-12-13-21-39-36(46)49-24-25-14-6-5-7-15-25/h5-11,14-17,19-20,28,31-32H,12-13,18,21-24H2,1-4H3,(H,39,46)(H,40,43)/t28-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGBJABPHBINI-MHDHXZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC(CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)N3[C@@H](CC4=CC=CC=C43)C(=O)N[C@@H](CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173514 | |
| Record name | D-43787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198016-44-3 | |
| Record name | D-43787 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198016443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-43787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-43787 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SFZ71BQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















